6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile

Vue d'ensemble

Description

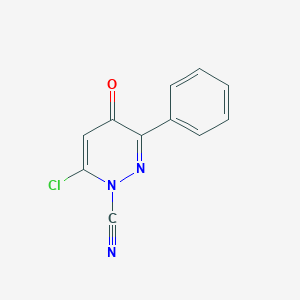

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group, a phenyl group, an oxo group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpyridazine-4-one with phosphorus oxychloride (POCl₃) to introduce the chloro group at the 6-position. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted pyridazine derivatives with various functional groups.

Reduction: Hydroxylated pyridazine derivatives.

Oxidation: Phenolic pyridazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile exhibit promising anticancer properties. These compounds have been found to induce apoptosis in various cancer cell lines through the modulation of critical signaling pathways. For instance, studies indicate that treatment with this compound leads to reduced cell viability and increased apoptosis rates compared to control groups .

Table 1: Anticancer Activity Overview

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have indicated its effectiveness in inhibiting resistant strains, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Findings

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 8 µg/mL |

Biological Research

Anti-inflammatory Effects

this compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This property suggests its utility in treating inflammatory diseases such as arthritis and cardiovascular disorders .

Table 3: Anti-inflammatory Activity Overview

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| Animal model of arthritis | Reduced inflammatory markers | |

| Cardiovascular disease model | Decreased cytokine levels |

Chemical Synthesis and Material Science

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It is utilized as a precursor for various chemical transformations, making it essential in developing new materials and pharmaceuticals .

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation

In vitro experiments on cancer cell lines revealed that treatment with 6-Chloro-4-oxo-3-phenylpyridazine led to a marked decrease in cell viability, highlighting its potential as an effective anticancer agent. The study utilized multiple cancer panels as per National Cancer Institute protocols, demonstrating significant activity against non-small cell lung cancer and breast cancer lines .

Case Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it possesses a broad spectrum of activity, making it a candidate for further development into new antimicrobial therapies .

Mécanisme D'action

The mechanism of action of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine: A parent compound with a similar structure but lacking the chloro, oxo, phenyl, and carbonitrile substituents.

Pyridazinone: A derivative with an oxo group at the 3-position and various substituents at other positions.

Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring.

Uniqueness

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential for nucleophilic substitution reactions, while the oxo and carbonitrile groups contribute to its versatility in synthetic applications .

Activité Biologique

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring with several functional groups, including a chloro group, an oxo group, a phenyl group, and a carbonitrile group. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular formula indicates the presence of chlorine, nitrogen, and oxygen, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding or catalysis.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. Although specific data on this compound is limited, its structural analogs have demonstrated promising results against human ovarian adenocarcinoma (SK-OV-3), breast adenocarcinoma (MCF-7), and cervix adenocarcinoma (HeLa) cells .

Antibacterial Activity

Compounds with similar structures have been evaluated for their antibacterial properties. For example, certain pyridazine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. While specific studies on this compound are lacking, it is hypothesized that its structural characteristics may confer similar antibacterial properties .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the effects of various substituents on the biological activity of related compounds:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Chloro Group | Enhanced enzyme inhibition | |

| Oxo Group | Increased cytotoxicity | |

| Phenyl Group | Improved receptor binding | |

| Carbonitrile Group | Versatile synthetic utility |

Study 1: Antiproliferative Activity

A study focused on the synthesis and evaluation of related pyridazine derivatives found that certain compounds exhibited IC50 values ranging from 4.1 to 13.4 µM against cancer cell lines. This suggests that structural modifications could enhance the potency of this compound in anticancer applications .

Study 2: Enzyme Inhibition

Another investigation into pyridazine derivatives highlighted their potential as DPP-IV inhibitors, which are crucial in diabetes management. The study indicated that modifications at specific positions could lead to improved inhibitory activity, emphasizing the importance of structural optimization in enhancing biological efficacy .

Propriétés

IUPAC Name |

6-chloro-4-oxo-3-phenylpyridazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-10-6-9(16)11(14-15(10)7-13)8-4-2-1-3-5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPVNMWXVGADAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=CC2=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598508 | |

| Record name | 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151192-45-9 | |

| Record name | 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.